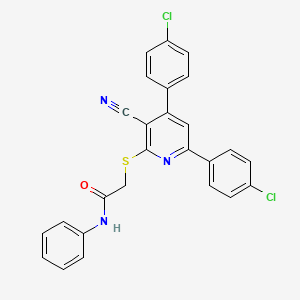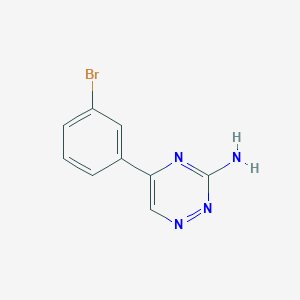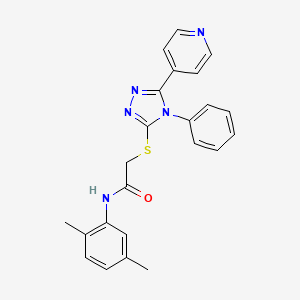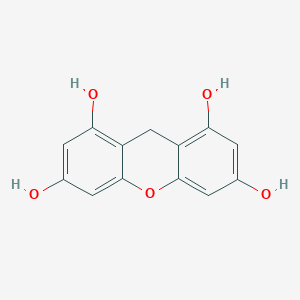
(R)-1-(Pyrrolidin-3-yl)cyclopropanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンは、ピロリジン環にシクロプロパン環が結合したキラルアミン化合物です。この化合物は、潜在的な生物活性と医薬品開発における応用から、医薬品化学において大きな関心を集めています。
準備方法
合成経路と反応条件
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンの合成は、一般的に以下の手順で行われます。
シクロプロパン化: シクロプロパン環は、ジアゾ化合物と遷移金属触媒を用いたシクロプロパン化反応によって導入されます。
ピロリジン環形成: ピロリジン環は、環化反応によって形成され、還元アミノ化または求核置換などのさまざまな方法によって達成できます。
キラル分離: 化合物のエナンチオマー純度は、クロマトグラフィーまたは結晶化などのキラル分離技術によって保証されます。
工業的製造方法
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンの工業的製造には、高収率と高純度を確保するために、最適化された反応条件と触媒を使用した大規模合成が伴う場合があります。このプロセスには、連続フロー反応器と自動システムを含め、効率的な生産のためのシステムが含まれる場合があります。
化学反応の分析
反応の種類
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応するケトンまたはアルデヒドを生成するために酸化できます。
還元: 還元反応は、この化合物をさまざまなアミンまたはアルコールに変換できます。
置換: 求核置換反応は、シクロプロパン環またはピロリジン環にさまざまな官能基を導入できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)や水素化ホウ素ナトリウム(NaBH4)などの還元剤が頻繁に使用されます。
置換: ハロゲン化物、アミン、アルコールなどの求核試薬は、塩基性または酸性条件下で使用されます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性がありますが、還元は2級または3級アミンを生成する可能性があります。
科学的研究の応用
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンは、科学研究でさまざまな応用があります。
化学: 複雑な分子の合成や反応機構の研究のためのビルディングブロックとして役立ちます。
生物学: この化合物は、生化学アッセイで使用され、酵素活性とタンパク質相互作用を調査します。
医学: 特に、がんや神経疾患に関与しているリシン特異的脱メチル化酵素1(LSD1)の阻害剤として、その潜在的な治療効果が検討されています.
産業: この化合物は、医薬品や農薬の開発に使用されています。
作用機序
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンの作用機序は、LSD1などの分子標的との相互作用を伴います。 LSD1を阻害することで、この化合物は遺伝子発現を調節し、がんや神経疾患に関連する細胞プロセスに影響を与えることができます . LSD1の阻害は、ヒストンメチル化の変化につながり、ひいてはクロマチン構造と遺伝子転写に影響を与えます。
類似化合物との比較
類似化合物
(S)-1-(ピロリジン-3-イル)シクロプロパンアミン: 生物活性が異なる化合物のエナンチオマー。
シクロプロピルアミン誘導体: シクロプロパン構造が似ていますが、アミン基に置換基が異なる化合物。
ピロリジン誘導体: ピロリジン環は同じですが、結合している官能基が異なる化合物。
独自性
(R)-1-(ピロリジン-3-イル)シクロプロパンアミンは、特定のキラル配置と、シクロプロパン環とピロリジン環の両方が存在することによって独自です。この組み合わせは、異なる生物活性を付与し、研究と治療への応用において貴重な化合物になります。
特性
分子式 |
C7H14N2 |
|---|---|
分子量 |
126.20 g/mol |
IUPAC名 |
1-[(3R)-pyrrolidin-3-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C7H14N2/c8-7(2-3-7)6-1-4-9-5-6/h6,9H,1-5,8H2/t6-/m1/s1 |
InChIキー |
LVDQCHMWCCBEMR-ZCFIWIBFSA-N |
異性体SMILES |
C1CNC[C@@H]1C2(CC2)N |
正規SMILES |
C1CNCC1C2(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,5,6-Tetrahydrothiopyrano[2,3-c]pyrazol-3(4H)-one](/img/structure/B11771494.png)

![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11771507.png)



![(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)





